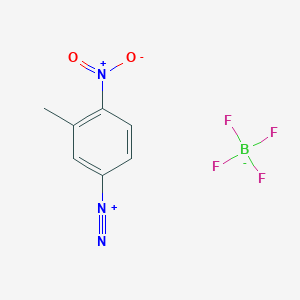

3-Methyl-4-nitrobenzenediazonium tetrafluoroborate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

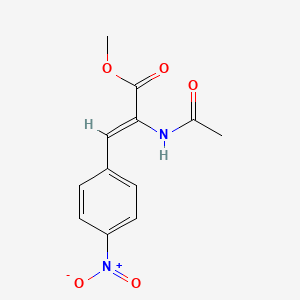

3-Methyl-4-nitrobenzenediazonium Tetrafluoroborate is a chemical compound with the molecular formula C7H6N3O2•BF4 and a molecular weight of 250.97 . It is typically used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 6 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 boron atom, along with 4 fluorine atoms .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It is soluble in DMF and DMSO . It should be stored at -20° C . Its melting point is between 112-115°C .科学的研究の応用

Surface Characterization and Electron-Transfer Kinetics : Griveau et al. (2010) studied the adsorption of 4-nitrobenzenediazonium tetrafluoroborate in acidic aqueous solution on gold and glassy carbon substrates using scanning electrochemical microscopy (SECM). This research contributes to understanding surface properties and electron-transfer kinetics in different substrates (Griveau et al., 2010).

Modification of Electrodes : A study by Matemadombo et al. (2007) explored the electrochemical grafting of 4-nitrobenzenediazonium tetrafluoroborate onto a glassy carbon electrode. This modification resulted in the formation of a nitrophenyl radical, which was further used for the catalytic oxidation of thiocyanate (Matemadombo et al., 2007).

Kinetic Studies and Azo-Coupling Reactions : Jackson and Lynch (1987) investigated the azo-coupling reactions of indoles with p-nitrobenzenediazonium tetrafluoroborate, providing insights into electrophilic aromatic substitutions and the impact of different substrates (Jackson & Lynch, 1987).

Protodediazoniation Studies : Markgraf et al. (1997) studied the protodediazoniation of aryldiazonium fluoroborates by warm dimethylformamide (DMF), specifically focusing on the conversion of 4-nitrobenzenediazonium fluoroborate to nitrobenzene. This research contributes to understanding the reaction mechanisms and kinetics (Markgraf et al., 1997).

Ionic Liquid Reaction Media : Lyčka et al. (2007) synthesized several phenylazonaphthols in an ionic liquid using 4-nitrobenzenediazonium tetrafluoroborate. This study contributes to the field of organic synthesis in alternative reaction media (Lyčka et al., 2007).

Chemical Vapor Deposition and Graphene Modification : Fan et al. (2010) used 4-nitrobenzenediazonium tetrafluoroborate for modifying the electrical properties of graphene field-effect transistors. This study highlights the impact of chemical modification on the electrical characteristics of graphene (Fan et al., 2010).

Safety and Hazards

3-Methyl-4-nitrobenzenediazonium Tetrafluoroborate is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage . Precautions should be taken to avoid breathing dusts or mists, and protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

特性

CAS番号 |

24964-88-3 |

|---|---|

分子式 |

C7H6BF4N3O2 |

分子量 |

250.95 g/mol |

IUPAC名 |

3-methyl-4-nitrobenzenediazonium;trifluoroborane;fluoride |

InChI |

InChI=1S/C7H6N3O2.BF3.FH/c1-5-4-6(9-8)2-3-7(5)10(11)12;2-1(3)4;/h2-4H,1H3;;1H/q+1;;/p-1 |

InChIキー |

HLVQIFYQLNQNQY-UHFFFAOYSA-M |

SMILES |

[B-](F)(F)(F)F.CC1=C(C=CC(=C1)[N+]#N)[N+](=O)[O-] |

正規SMILES |

B(F)(F)F.CC1=C(C=CC(=C1)[N+]#N)[N+](=O)[O-].[F-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)

![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)

![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139842.png)

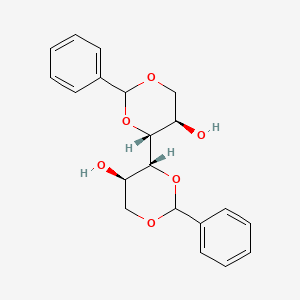

![N-[(4aR,7R,8R,8aR)-6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B1139846.png)